4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride
Overview
Description
4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3 and its molecular weight is 210.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Potential in Treating Irritable Bowel Syndrome and Nausea in Cancer Chemotherapy
A study by Ohta et al. (1996) explored a series of compounds, including 4,5,6,7-tetrahydro-1H-benzimidazole, as 5-hydroxytryptamine (5-HT3) receptor antagonists. These compounds have potential applications in treating irritable bowel syndrome (IBS) as well as nausea and vomiting associated with cancer chemotherapy.
2. Antimicrobial Activity
Reddy and Reddy (2010) investigated novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which include the 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-amine structure. Their research showed that these compounds have significant antibacterial and antifungal activities against various clinical isolates (Reddy & Reddy, 2010).
3. Synthesis and Anticancer Applications
Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus, including derivatives of 4,5,6,7-tetrahydro-1H-benzimidazole. These compounds exhibited significant in vitro anticancer activity, highlighting their potential as anticancer agents (Rashid et al., 2012).
4. Application in Electrochromic Properties of Conducting Polymers
A study by Akpinar et al. (2012) focused on the influence of hydrogen bonding on electrochromic properties in polymers. They synthesized compounds including 4,7-bis(2,3-dihydrothieno[3,4-b][1],[4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole, which could have implications in the field of conducting polymers (Akpinar et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to target a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to changes in cellular function and structure.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Action Environment
The compound is stable in an inert atmosphere and at room temperature . Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with .
Cellular Effects
Imidazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-5-1-2-6-7(3-5)10-4-9-6;;/h4-5H,1-3,8H2,(H,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFJCLMTULYQPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)NC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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